molecular formula C24H24N4O3S B11209194 N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide

Cat. No.: B11209194
M. Wt: 448.5 g/mol
InChI Key: FULPAYHLYUVDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group, a pyrrolopyrimidine core, and a sulfanylacetamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 3,4-dimethoxyphenyl ethylamine, which is then reacted with 7-phenyl-5H-pyrrolo[3,2-D]pyrimidine-4-thiol to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or potassium carbonate to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfanylacetamide moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or acyl chlorides in the presence of a catalyst like pyridine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-sulfur or carbon-nitrogen bonds.

Scientific Research Applications

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and as a catalyst in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-({7-phenyl-5H-pyrrolo[3,2-D]pyrimidin-4-YL}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. For example, it could inhibit the activity of certain kinases or phosphatases, leading to altered phosphorylation states of proteins and subsequent changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H24N4O3S

Molecular Weight

448.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide

InChI

InChI=1S/C24H24N4O3S/c1-30-19-9-8-16(12-20(19)31-2)10-11-25-21(29)14-32-24-23-22(27-15-28-24)18(13-26-23)17-6-4-3-5-7-17/h3-9,12-13,15,26H,10-11,14H2,1-2H3,(H,25,29)

InChI Key

FULPAYHLYUVDHW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2NC=C3C4=CC=CC=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.